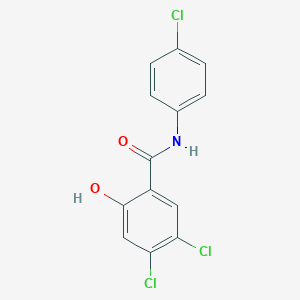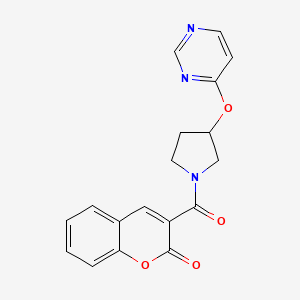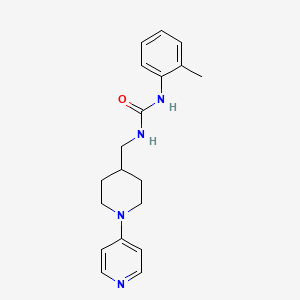![molecular formula C13H9ClF3N3 B2504036 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile CAS No. 338407-38-8](/img/structure/B2504036.png)
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile involves the creation of versatile intermediates that can be further reacted to produce a variety of trifluoromethylated N-heterocycles. One such intermediate is 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, which has been synthesized and can react with 1,2- and 1,3-bisnucleophiles. This intermediate is crucial as it provides a pathway to introduce the trifluoromethyl group into the pyridine ring, which is a common structural motif in pharmaceuticals and agrochemicals due to its electron-withdrawing properties and ability to modulate biological activity .
Molecular Structure Analysis
The molecular structure of compounds like 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile is characterized by the presence of a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom. The trifluoromethyl group attached to the pyridine ring is a strong electron-withdrawing group that can influence the electronic properties of the molecule. This can affect the reactivity of the compound, especially in reactions where the electron density of the pyridine ring is a key factor .
Chemical Reactions Analysis
The chemical reactivity of pyridine derivatives in the presence of various substituents can be studied through kinetic analyses. For instance, the pyridinolysis of phenyl chloroformates in acetonitrile has been investigated, revealing that the electron-rich formate moiety can conjugate with the pyridine ring π-system. This conjugation is enhanced by strong para π-acceptor substituents, which facilitates the rate-limiting formation of a tetrahedral intermediate. Such studies provide insights into the reactivity of pyridine derivatives and can be extrapolated to understand the behavior of more complex molecules like 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile in various chemical environments .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile are influenced by its molecular structure. The presence of the trifluoromethyl group imparts a high degree of electronegativity to the molecule, which can affect its boiling point, solubility, and stability. The pyridine and pyrrole rings contribute to the compound's aromaticity, which can influence its UV/Vis absorption properties and its ability to participate in π-π interactions. The kinetics of its reactions, as studied in phenyl chloroformates, suggest that substituents on the pyridine ring can significantly alter the reaction rates and mechanisms, which is important for understanding how the compound might behave under different conditions .
科学的研究の応用
Organic Synthesis Applications
Synthesis of Dipyrromethanes
Sodium dithionite-initiated reactions with pyrrole and 1-methylpyrrole produce 5-(trifluoromethyl)dipyrromethanes, highlighting its role in facilitating complex organic reactions (Dmowski et al., 2003).
Formation of Pyrrole Derivatives
The compound is used in the creation of various pyrrole derivatives, demonstrating its versatility in organic chemistry (Chalyk et al., 2009).
Electrocatalysis and Electrochemistry
Electrocatalytic Properties
Studies on Os2+ functionalised pyrrole monomer have shown its potential in electrocatalysis and charge transport dynamics, indicating its role in advanced electrochemical applications (Foster et al., 2004).
Electropolymerization Studies
Research into electropolymerized films of polypyrrole cobalt(II) Schiff-base complexes demonstrates its utility in the reduction of gases like O2 and CO2, showcasing its potential in environmental applications (Losada et al., 1995).
Complex Molecular Structures
Formation of Heterodinuclear Complexes
The compound's role in the formation of heterodinuclear complexes with lanthanides and other metals highlights its importance in the study of complex molecular structures (Piguet et al., 1996).
Crystal Structure Analysis
Its use in the synthesis of novel compounds with unique crystal structures demonstrates its application in structural chemistry (Shen et al., 2012).
特性
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(1-methylpyrrol-2-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N3/c1-20-4-2-3-11(20)9(6-18)12-10(14)5-8(7-19-12)13(15,16)17/h2-5,7,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNPPBPABKEVAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2503953.png)
![4-ethyl-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2503954.png)
![Ethyl 3-(4-methoxyphenyl)-5-(2-(naphthalen-1-yl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2503959.png)
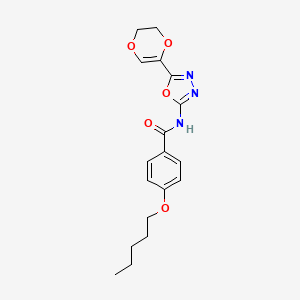
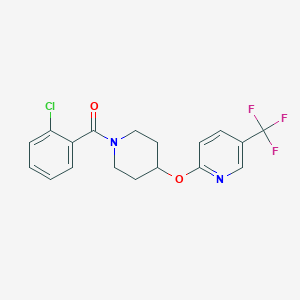
![6-{3-[(3-hydroxybenzyl)amino]-1-pyrrolidinyl}-N~3~-phenylnicotinamide](/img/structure/B2503966.png)
![2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2503967.png)
![N-Methyl-1-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2503969.png)
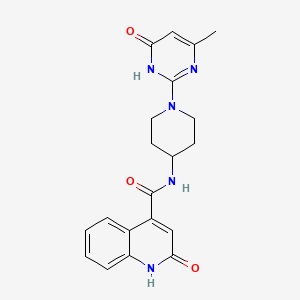
![N-(2,4-difluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B2503971.png)
![2-cyano-N-cyclohexyl-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide](/img/structure/B2503972.png)
